molecular formula C11H17N3O3S B12128129 Ethyl {2-[(propylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate

Ethyl {2-[(propylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B12128129
M. Wt: 271.34 g/mol
InChI Key: QTNZNMSCXSGUHO-UHFFFAOYSA-N
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Description

Ethyl {2-[(propylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate is a chemical compound with the molecular formula C11H17N3O3S. It has a molecular weight of 271.336 g/mol . This compound contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities and are found in various pharmaceutical and industrial applications .

Preparation Methods

The synthesis of Ethyl {2-[(propylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate involves multiple steps. One common synthetic route includes the reaction of ethyl bromoacetate with 2-aminothiazole in the presence of a base to form the intermediate ethyl 2-(2-aminothiazol-4-yl)acetate. This intermediate is then reacted with propyl isocyanate to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl {2-[(propylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl {2-[(propylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl {2-[(propylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl {2-[(propylcarbamoyl)amino]-1,3-thiazol-4-yl}acetate can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An antineoplastic drug.

Properties

Molecular Formula

C11H17N3O3S

Molecular Weight

271.34 g/mol

IUPAC Name

ethyl 2-[2-(propylcarbamoylamino)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C11H17N3O3S/c1-3-5-12-10(16)14-11-13-8(7-18-11)6-9(15)17-4-2/h7H,3-6H2,1-2H3,(H2,12,13,14,16)

InChI Key

QTNZNMSCXSGUHO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)NC1=NC(=CS1)CC(=O)OCC

Origin of Product

United States

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